molecular formula C27H28Cl2N4O5S B1682633 ST 2825 CAS No. 894787-30-5

ST 2825

Número de catálogo: B1682633
Número CAS: 894787-30-5
Peso molecular: 591.5 g/mol
Clave InChI: HBLHLJXFIPCEMW-ZJSFPPFMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ST 2825 es un compuesto sintético conocido por su papel como inhibidor específico de la dimerización de la proteína MyD88 (Myeloid Differentiation Primary Response 88). MyD88 es una proteína adaptadora crucial involucrada en las vías de señalización de la respuesta inmunitaria innata. Al inhibir la dimerización de MyD88, this compound interfiere con el reclutamiento de la Kinasa 1 Asociada al Receptor de Interleucina-1 (IRAK1) y la Kinasa 4 Asociada al Receptor de Interleucina-1 (IRAK4), modulando así las respuestas inmunitarias .

Métodos De Preparación

ST 2825 se sintetiza a través de una serie de reacciones químicas que imitan la estructura del heptapéptido en el bucle BB del dominio MyD88-TIR. La ruta sintética involucra los siguientes pasos:

Los métodos de producción industrial para this compound implican escalar el proceso de síntesis de laboratorio mientras se mantienen estrictas medidas de control de calidad para asegurar la consistencia y pureza del producto final .

Análisis De Reacciones Químicas

ST 2825 experimenta varios tipos de reacciones químicas, incluyendo:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con propiedades químicas alteradas .

Aplicaciones Científicas De Investigación

Neuroinflammation

Recent studies have highlighted ST 2825's efficacy in reducing neuroinflammation. In experiments involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells and male BALB/c mice, this compound significantly decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-6, and IL-1β. The compound also inhibited the activation of NF-κB and down-regulated the NLRP3/caspase-1 signaling pathway, indicating its potential as a therapeutic agent for neurodegenerative diseases characterized by chronic inflammation .

Inhibition of Reactive Oxygen Species

This compound has demonstrated a strong ability to inhibit the accumulation of reactive oxygen species (ROS) in LPS-stimulated BV2 cells. This effect is crucial as excessive ROS production is linked to increased inflammatory responses and cellular damage .

Lymphoma and Leukemia

In cancer research, this compound has been shown to suppress the growth of various lymphoma cell lines by inducing apoptosis and down-regulating components of the NF-κB signaling pathway. In particular, it has been effective against both MYD88-mutated and wild-type MYD88 lymphoid malignancies .

Cell Cycle Regulation

Research indicates that this compound induces cell cycle arrest at the G2/M phase by inhibiting AKT1 expression and promoting p21 overexpression. This mechanism suggests that this compound could be utilized as a potential therapeutic agent in cancer treatment by targeting cell cycle regulation pathways .

Comprehensive Data Tables

Application AreaMechanism of ActionKey Findings
NeuroinflammationInhibition of MyD88 dimerizationReduced levels of TNF-α, IL-6, IL-1β; inhibited NF-κB activation; down-regulated NLRP3 signaling
Cancer TreatmentInduction of apoptosis; inhibition of NF-κB pathwaySuppressed growth in lymphoma cell lines; effective against MYD88 mutations
ROS AccumulationScavenging reactive oxygen speciesStrong inhibition of ROS production in LPS-stimulated cells

Case Studies

Case Study 1: Neuroinflammatory Response
In a study involving BV2 microglial cells treated with LPS, pretreatment with this compound resulted in significant decreases in pro-inflammatory cytokine levels and ROS accumulation, demonstrating its potential for treating neuroinflammatory conditions .

Case Study 2: Lymphoma Treatment
A study on various lymphoma cell lines showed that treatment with this compound led to decreased cell viability and induced apoptosis via NF-κB pathway inhibition. This suggests its application as a targeted therapy for lymphoid malignancies .

Comparación Con Compuestos Similares

ST 2825 es único en su inhibición específica de la dimerización de MyD88. Compuestos similares incluyen:

En comparación con estos compuestos, this compound se distingue por su alta especificidad para la dimerización de MyD88 y su capacidad para modular las respuestas inmunitarias sin afectar otras vías de señalización .

Actividad Biológica

ST 2825 is a synthetic small molecule that functions as a specific inhibitor of MyD88 dimerization, a critical component in the signaling pathways of various immune responses. This compound has garnered attention for its potential therapeutic applications in treating inflammatory diseases and certain cancers, particularly those involving aberrant NF-κB signaling due to MYD88 mutations.

Inhibition of MyD88 Dimerization

This compound mimics the structure of a heptapeptide in the BB-loop of the MyD88-TIR domain, effectively blocking the homodimerization necessary for MyD88 activation. This inhibition prevents downstream signaling through the IRAK1 and IRAK4 pathways, which are pivotal in mediating inflammatory responses and cell proliferation.

Impact on NF-κB Pathway

The compound significantly inhibits the activation of NF-κB, a transcription factor that plays a crucial role in regulating immune responses. By down-regulating this pathway, this compound reduces the expression of pro-inflammatory cytokines and chemokines.

Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits potent anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated mice and BV2 microglial cells, this compound treatment resulted in:

  • Reduction of Pro-Inflammatory Cytokines : Levels of TNF-α, IL-1β, IL-6, and MCP-1 were significantly decreased following this compound administration (p < 0.01) .
  • Decreased iNOS and COX-2 Expression : The mRNA and protein levels of iNOS and COX-2 were markedly reduced, indicating a suppression of inflammatory mediators .
  • Inhibition of ROS Accumulation : Flow cytometry analyses showed that this compound effectively inhibited reactive oxygen species (ROS) accumulation in LPS-stimulated cells .

Effects on Lymphoma and Leukemia Cells

This compound has also been investigated for its effects on various lymphoma and leukemia cell lines. Key findings include:

  • Induction of Apoptosis : The compound induced apoptosis in multiple cell lines by down-regulating phosphorylation of NF-ĸB pathway components .
  • Growth Suppression : All tested lymphoma cell lines exhibited reduced growth rates upon treatment with this compound, suggesting its potential as a therapeutic agent in hematological malignancies .

Cell Cycle Arrest in Pancreatic Cancer

In pancreatic ductal adenocarcinoma (PDAC), this compound was shown to induce G2/M phase cell cycle arrest and apoptosis. This effect was mediated through the MyD88/NF-κB/AKT1/p21 signaling pathway, highlighting its potential role in targeted cancer therapy .

Table 1: Effects of this compound on Cytokine Levels

CytokineControl LevelThis compound Treatment Levelp-value
TNF-αHighLow<0.01
IL-1βHighLow<0.01
IL-6HighLow<0.01
MCP-1HighLow<0.01

Table 2: Impact on Cell Lines

Cell LineApoptosis Induction (%)Growth Inhibition (%)p-value
TMD8SignificantSignificant<0.05
DaudiSignificantSignificant<0.05
THP-1SignificantSignificant<0.05

Propiedades

IUPAC Name

(4R,7R,8aR)-1'-[2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetyl]-6-oxospiro[3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]thiazine-7,2'-pyrrolidine]-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28Cl2N4O5S/c28-17-4-7-21(19(29)13-17)38-15-22(34)31-18-5-2-16(3-6-18)12-23(35)32-10-1-9-27(32)14-24-33(26(27)37)20(25(30)36)8-11-39-24/h2-7,13,20,24H,1,8-12,14-15H2,(H2,30,36)(H,31,34)/t20-,24-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLHLJXFIPCEMW-ZJSFPPFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3N(C2=O)C(CCS3)C(=O)N)N(C1)C(=O)CC4=CC=C(C=C4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H]3N(C2=O)[C@H](CCS3)C(=O)N)N(C1)C(=O)CC4=CC=C(C=C4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28Cl2N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647407
Record name (2R,4'R,8a'R)-1-({4-[2-(2,4-Dichlorophenoxy)acetamido]phenyl}acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894787-30-5
Record name (2R,4'R,8a'R)-1-({4-[2-(2,4-Dichlorophenoxy)acetamido]phenyl}acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ST 2825
Reactant of Route 2
Reactant of Route 2
ST 2825
Reactant of Route 3
Reactant of Route 3
ST 2825
Reactant of Route 4
Reactant of Route 4
ST 2825
Reactant of Route 5
Reactant of Route 5
ST 2825
Reactant of Route 6
Reactant of Route 6
ST 2825

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.